molecular formula C11H14FN3O B1489050 2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 1339788-91-8

2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B1489050
CAS RN: 1339788-91-8
M. Wt: 223.25 g/mol
InChI Key: VJUWLKIXOAKFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide, also known as AAFP, is an important synthetic compound used in a variety of scientific research applications. It is a small molecule with a molecular weight of 238.25 g/mol and a pKa of 7.2. AAFP is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various biologically active compounds, such as inhibitors of protein kinases, β-secretase inhibitors, and inhibitors of the enzyme cyclooxygenase-2. It is also used as a substrate in the synthesis of various peptides and other small molecules. In addition, this compound is used in the synthesis of fluorescent probes for imaging and in the synthesis of inhibitors of the enzyme monoamine oxidase.

Mechanism of Action

The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide is not well understood. However, it is believed to interact with various proteins and enzymes in the body. For example, this compound is believed to bind to the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. In addition, this compound is believed to interact with various protein kinases, which play an important role in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and to have an anti-cancer effect. In addition, this compound has been shown to have an anti-depressant effect in mice, as well as an anxiolytic effect. In humans, this compound has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide in laboratory experiments is its low toxicity. It has been shown to have low acute toxicity in animal studies, and is therefore considered to be safe for use in laboratory experiments. However, this compound is a relatively expensive compound, which can be a limitation for some laboratory experiments.

Future Directions

There are a number of potential future directions for 2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide research. One potential direction is to explore its potential as an anti-cancer agent. This compound has been shown to have an anti-cancer effect in animal studies, and further research could be done to explore its potential as a therapeutic agent. In addition, further research could be done to explore its potential as an anti-inflammatory agent, as well as its potential as an anxiolytic and antidepressant agent. Finally, further research could be done to explore the mechanism of action of this compound and its potential applications in other areas of research.

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-8-2-1-3-10(4-8)14-11(16)7-15-5-9(13)6-15/h1-4,9H,5-7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUWLKIXOAKFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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